
5(6)-羧基萘荧光素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
pH-dependent fluorophore (pKa=7.6) with red fluorescence at pH 9 (Ex/Em: 598/668 nm), fluorescence shifs to shorter wavelengths (Ex/Em: 512/567nm) at neutral or acidic pH environments.
科学研究应用
化学合成和修饰:
- Mattingly (1992) 证明了 5(6)-羧基荧光素在化学合成中的应用。具体来说,他们描述了 5-和 6-(氨基甲基)荧光素的制备,强调了所涉及的转化过程 (Mattingly,1992)。
纯化和表征:
- Ralston 等人(1981 年)讨论了纯化 5(6)-羧基荧光素对于涉及囊泡和细胞的应用的重要性。他们概述了一种纯化方法,以确保研究的准确性 (Ralston 等人,1981 年)。
生物应用和传感:
- Bidmanová 等人(2012 年)探索了 5(6)-羧基荧光素和 5(6)-羧基萘荧光素与牛血清白蛋白结合用于光学 pH 传感。这证明了其在生物加工、临床诊断和环境监测中的实用性 (Bidmanová 等人,2012 年)。
化学反应监测:
- Fukuda 等人(2014 年)在一种新颖的方法中利用 5(6)-羧基萘荧光素使用荧光光谱监测微滴中的化学反应。此应用在微流体系统中特别有用 (Fukuda 等人,2014 年)。
韧皮部汁液转运监测:
- Grignon 等人(1989 年)使用 6(5)羧基荧光素作为植物中韧皮部汁液转运的示踪剂。此应用在植物生理学和植物学中具有重要意义 (Grignon 等人,1989 年)。
荧光标记:
- Xia 等人(2019 年)展示了如何用富含精氨酸的细胞穿透肽修饰 5-羧基荧光素的光学性质,用于细胞内 pH 成像,扩展了其在生物研究中的应用 (Xia 等人,2019 年)。
用于生物标记的荧光染料的开发:
- Selin 等人(2020 年)专注于合成用于点击反应的修饰荧光素,表明 5(6)-羧基荧光素等荧光素衍生物在标记生物分子中的重要性 (Selin 等人,2020 年)。
属性
| { "Design of the Synthesis Pathway": "The synthesis of 5(6)-CARBOXYNAPHTHOFLUORESCEIN can be achieved by a multi-step process involving several reactions.", "Starting Materials": [ "2-naphthol", "phthalic anhydride", "fluorescein", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of phthalic acid derivative", "Phthalic anhydride and 2-naphthol are heated in the presence of sulfuric acid to form 5-(2-hydroxyphenyl)-2-naphthoic acid.", "Step 2: Synthesis of fluorescein derivative", "Fluorescein is reacted with sodium hydroxide to form sodium fluorescein.", "Step 3: Coupling reaction", "5-(2-hydroxyphenyl)-2-naphthoic acid and sodium fluorescein are coupled in the presence of ethanol and water to form 5(6)-CARBOXYNAPHTHOFLUORESCEIN.", "Step 4: Purification", "The crude product is purified using column chromatography to obtain pure 5(6)-CARBOXYNAPHTHOFLUORESCEIN." ] } | |
CAS 编号 |
128724-35-6 |
分子式 |
C28H18O3 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
19-hydroxy-13-(3-methylphenyl)-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3,5,8,10,12,15,17(22),18,20-decaen-7-one |
InChI |
InChI=1S/C28H18O3/c1-16-3-2-4-19(13-16)26-24-9-5-17-14-20(29)7-11-22(17)27(24)31-28-23-12-8-21(30)15-18(23)6-10-25(26)28/h2-15,29H,1H3 |
InChI 键 |
SHYSWDIJAFDQED-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O |
规范 SMILES |
CC1=CC(=CC=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 5(6)-Carboxynaphthofluorescein in current research?
A1: 5(6)-Carboxynaphthofluorescein is primarily utilized as a fluorescent probe in various research applications.
- Colorimetric detection of ion channel activity: This compound acts as an intravesicular pH probe, enabling the colorimetric detection of activity, selectivity, and cooperativity in ion channels like gramicidin A. []
- Monitoring chemical reactions in microdroplets: Researchers have employed 5(6)-Carboxynaphthofluorescein alongside CdSe/ZnS quantum dots to monitor chemical reactions within microdroplets in real time using fluorescence spectroscopy. []
- Optical pH sensing: This compound can be conjugated with bovine serum albumin and immobilized for the development of optical pH sensors. []
Q2: How does 5(6)-Carboxynaphthofluorescein facilitate the detection of ion channel activity?
A: The mechanism relies on the compound's pH sensitivity. When encapsulated within vesicles, changes in the internal pH, often induced by the transport of ions through channels like gramicidin A, lead to detectable changes in the fluorescence of 5(6)-Carboxynaphthofluorescein. This allows researchers to monitor ion channel activity and assess factors like selectivity and cooperativity. []
Q3: Can you elaborate on the use of 5(6)-Carboxynaphthofluorescein in microdroplet reactions?
A: In microfluidic systems, 5(6)-Carboxynaphthofluorescein serves as a fluorescent reactant alongside CdSe/ZnS quantum dots. By monitoring the fluorescence spectra of these components within individual microdroplets, researchers can track the reaction progress in real-time. This technique allows for investigating the influence of droplet size on reaction kinetics by adjusting flow rates within the microfluidic device. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


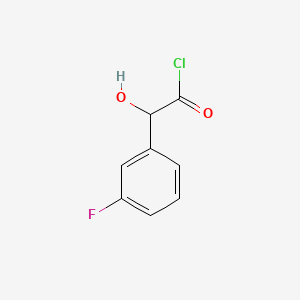
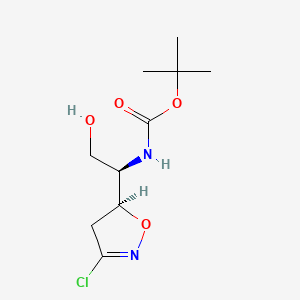
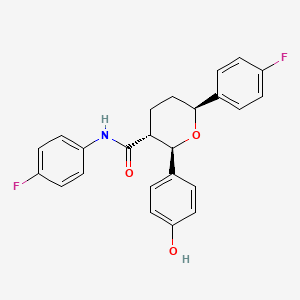
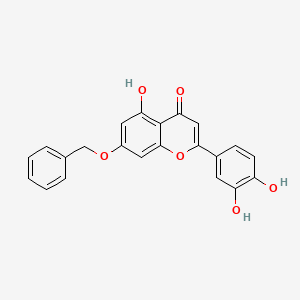
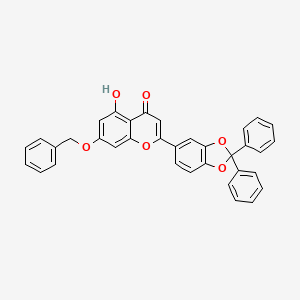

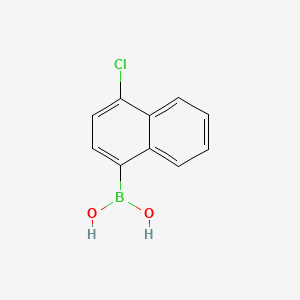
![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)
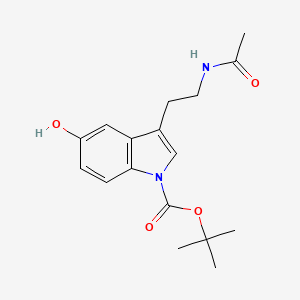
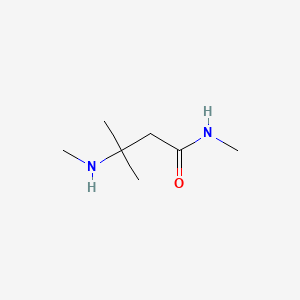
![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
